molecular formula C9H3Cl2F3N2O B13655622 6,7-Dichloro-2-(trifluoromethyl)quinazolin-4(3H)-one

6,7-Dichloro-2-(trifluoromethyl)quinazolin-4(3H)-one

Cat. No.: B13655622
M. Wt: 283.03 g/mol
InChI Key: MKXPOJCSLSUFEO-UHFFFAOYSA-N
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Description

6,7-Dichloro-2-(trifluoromethyl)quinazolin-4(3H)-one is a chemical compound with the molecular formula C9H4Cl2F3N3O. It belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of chloro and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2-(trifluoromethyl)quinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-5,6-dichlorobenzotrifluoride with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the quinazolinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2-(trifluoromethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include substituted quinazolinones, Schiff bases, and various oxidized or reduced derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

6,7-Dichloro-2-(trifluoromethyl)quinazolin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dichloroquinazolin-4(3H)-one
  • 2-(Trifluoromethyl)quinazolin-4(3H)-one
  • 6,7-Dichloro-2-methylquinazolin-4(3H)-one

Uniqueness

6,7-Dichloro-2-(trifluoromethyl)quinazolin-4(3H)-one is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. These functional groups contribute to its distinct properties compared to other quinazolinone derivatives.

Properties

Molecular Formula

C9H3Cl2F3N2O

Molecular Weight

283.03 g/mol

IUPAC Name

6,7-dichloro-2-(trifluoromethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C9H3Cl2F3N2O/c10-4-1-3-6(2-5(4)11)15-8(9(12,13)14)16-7(3)17/h1-2H,(H,15,16,17)

InChI Key

MKXPOJCSLSUFEO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(NC2=O)C(F)(F)F

Origin of Product

United States

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